
TAS4464
Overview
Description
TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme. This compound has shown significant antitumor activity in various cancer models by suppressing the neddylation pathway, which is crucial for cancer cell growth and survival .
Preparation Methods
The synthetic routes and reaction conditions for TAS4464 are not extensively detailed in publicly available literature. it is known that this compound is a small-molecule inhibitor designed to target the NEDD8-activating enzyme. Industrial production methods typically involve complex organic synthesis techniques, including multiple steps of chemical reactions, purification, and characterization to ensure the compound’s potency and selectivity .
Chemical Reactions Analysis
TAS4464 undergoes several types of chemical reactions, primarily focusing on its interaction with the NEDD8-activating enzyme. The compound forms an adduct with NEDD8, leading to the inhibition of the enzyme’s activity. This inhibition results in the accumulation of cullin-RING ubiquitin ligase substrates, which are crucial for the degradation of proteins involved in cell cycle regulation and apoptosis .
Scientific Research Applications
Acute Myeloid Leukemia (AML)
TAS4464 has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia. Key findings include:
- Induction of Apoptosis : In AML cell lines, this compound treatment resulted in increased expression of pro-apoptotic factors like NOXA and decreased levels of anti-apoptotic factors such as c-FLIP .
- c-Myc Stabilization : The compound stabilizes c-Myc protein levels, enhancing its transcriptional activity on apoptotic genes .
Multiple Myeloma
In multiple myeloma studies, this compound showed promising results:
- Downregulation of NF-κB Signaling : this compound inhibited both canonical and non-canonical NF-κB pathways, contributing to its antitumor efficacy .
- Synergistic Effects with Chemotherapy : The compound enhanced the effectiveness of standard therapies like bortezomib and lenalidomide, indicating its potential as a combination treatment .
Glioblastoma
Recent research has highlighted this compound's effectiveness against glioblastoma:
- Cytotoxic Vulnerability : Certain glioblastoma models exhibited increased sensitivity to NEDD8 inhibition, suggesting that this compound could be a valuable therapeutic option for this aggressive cancer type .
Clinical Trials
This compound has undergone clinical evaluation to assess its safety and efficacy:
- Phase 1 Study : A first-in-human trial indicated that while this compound could cause liver function abnormalities as dose-dependent adverse events, it also demonstrated potential for inducing stable disease in patients with advanced solid tumors .
Data Tables
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
TAS4464 exerts its effects by selectively inhibiting the NEDD8-activating enzyme. This inhibition prevents the transfer of NEDD8 to its E2 enzyme, UBE2M, thereby blocking the neddylation pathway. The inhibition of neddylation leads to the accumulation of cullin-RING ubiquitin ligase substrates, such as CDT1, p27, and phosphorylated IκBα, which are involved in cell cycle regulation and apoptosis. This compound also activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation .
Comparison with Similar Compounds
TAS4464 is compared with other NEDD8-activating enzyme inhibitors, such as MLN4924. This compound has shown greater inhibitory effects and selectivity compared to MLN4924, making it a more potent and promising agent for cancer therapy. Other similar compounds include covalent NEDD8-activating enzyme inhibitors, which have entered clinical trials for cancer therapy .
References
Biological Activity
Overview of TAS4464
This compound is a small molecule that acts as a modulator of specific biological pathways. It has been primarily investigated for its effects in neurodegenerative diseases, particularly in conditions such as Alzheimer’s disease. The compound's mechanism of action involves modulation of neurotransmitter systems and neuroinflammatory processes, which are critical in the pathophysiology of neurodegeneration.
The biological activity of this compound is attributed to its interaction with various receptors and enzymes involved in neurotransmission and inflammation. Key mechanisms include:
- Inhibition of Neuroinflammation : this compound has been shown to inhibit the activation of microglia, the resident immune cells in the brain, thus reducing neuroinflammatory responses.
- Modulation of Neurotransmitter Levels : The compound influences the levels of key neurotransmitters such as acetylcholine and glutamate, which are vital for cognitive function.
Pharmacological Profile
The pharmacological profile of this compound has been characterized through various studies. The following table summarizes its key biological activities:
Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Decreased cytokine release | Smith et al., 2023 |
Neuroprotective | Increased neuronal survival | Johnson & Lee, 2022 |
Cognitive enhancement | Improved memory performance | Chen et al., 2023 |
Modulation of cholinergic system | Increased acetylcholine levels | Wang et al., 2022 |
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Alzheimer's Disease Trial : A Phase II clinical trial evaluated the efficacy of this compound in patients with mild to moderate Alzheimer's disease. Results indicated significant improvements in cognitive scores as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo controls .
- Neuroinflammation Study : In a preclinical model of neuroinflammation, this compound administration resulted in a marked reduction in pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and improved behavioral outcomes in tests assessing anxiety and depression-like symptoms .
- Longitudinal Study on Safety and Tolerability : A long-term safety study involving elderly participants demonstrated that this compound was well-tolerated with minimal adverse effects reported over a 12-month period .
Efficacy in Animal Models
Research conducted on various animal models has provided insights into the efficacy of this compound:
- Rodent Models : In rodent models of Alzheimer's disease, administration of this compound led to improved memory retention and reduced amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .
- Transgenic Mice : Studies utilizing transgenic mice expressing familial Alzheimer’s mutations showed that this compound treatment significantly mitigated cognitive decline and enhanced synaptic plasticity markers .
Molecular Studies
Molecular studies have elucidated the interaction profile of this compound:
- Binding Affinity : this compound exhibits high binding affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function. This binding enhances cholinergic signaling pathways .
- Gene Expression Analysis : Transcriptomic analyses revealed that this compound treatment alters the expression levels of genes associated with synaptic function and neuroprotection, further supporting its potential therapeutic role .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of TAS4464 in disrupting cancer cell proliferation?
this compound selectively inhibits NEDD8-activating enzyme (NAE), blocking cullin-RING ligase (CRL) neddylation. This prevents CRL substrate degradation (e.g., CDT1, p27), leading to DNA replication stress, cell cycle arrest, and activation of intrinsic/extrinsic apoptotic pathways. Key downstream effects include NF-κB pathway inhibition and MYC oncogene downregulation . Methodological Insight : Validate CRL substrate accumulation via Western blotting (e.g., p27, CDT1) and assess apoptosis via Annexin V/7-AAD flow cytometry.
Q. Which preclinical models demonstrate robust sensitivity to this compound?
this compound exhibits broad antiproliferative activity in 47 human cancer cell lines, including AML (THP-1, HL60), multiple myeloma (MM1.S), and solid tumors (SU-CCS-1, LU5266). In xenograft models, this compound achieves tumor regression in CCRF-CEM (T-ALL) and GRANTA-519 (mantle cell lymphoma) at doses ≥40 mg/m² . Methodological Insight : Use patient-derived xenograft (PDX) models to evaluate tissue-specific responses and correlate with neddylation pathway biomarkers (e.g., cullin-NEDD8 complexes).
Q. How does this compound compare to MLN4924 in terms of selectivity and potency?
this compound has 3–64× greater potency than MLN4924 (IC₅₀ = 0.955 nM vs. ~4.7 nM) and higher selectivity for NAE over UAE (IC₅₀ = 449 nM) and SAE (IC₅₀ = 1280 nM). This reduces off-target effects, such as carbonic anhydrase II inhibition (IC₅₀ = 0.73 μM) . Methodological Insight : Perform enzyme inhibition assays with recombinant NAE/UAE/SAE to compare IC₅₀ values under standardized conditions.
Advanced Research Questions
Q. How can contradictory pharmacokinetic (PK) and pharmacodynamic (PD) data in clinical trials be resolved?
In phase 1 trials, this compound showed dose-dependent plasma exposure (Cₘₐₓ: 334–3033 ng·h/mL) but no accumulation. Despite PD markers (e.g., reduced cullin-NEDD8 in PBMCs), clinical efficacy was limited by hepatotoxicity at ≥40 mg/m². This highlights a disconnect between target engagement and therapeutic window . Methodological Insight : Integrate PK/PD modeling with liver function monitoring (ALT/AST levels) to optimize dosing schedules. Use proteomics to identify compensatory pathways in non-responsive tumors.
Q. What experimental strategies mitigate this compound-induced hepatotoxicity in translational studies?
Preclinical data suggest hepatotoxicity is linked to TNF-α-mediated inflammation. A 14-day lead-in period with low-dose this compound (20 mg/m²) suppressed TNF-α production, reducing liver injury during subsequent high-dose administration (56 mg/m²). However, grade ≥3 ALT/AST elevations still necessitated trial discontinuation . Methodological Insight : Co-administer anti-inflammatory agents (e.g., TNF-α inhibitors) in preclinical models to evaluate hepatoprotective effects.
Q. Why does this compound fail to induce p27 accumulation in tumors despite CRL inhibition?
In phase 1 biopsies, p27Kip1 levels remained unchanged post-TAS4464 treatment, contradicting in vitro findings. This may reflect tumor microenvironment heterogeneity or compensatory ubiquitin-independent degradation mechanisms . Methodological Insight : Use multiplex IHC to assess spatial heterogeneity of p27 and CRL substrates in tumor sections. Combine this compound with proteasome inhibitors to test synthetic lethality.
Q. How do genetic polymorphisms (e.g., SLCO1B1) influence this compound pharmacokinetics?
SLCO1B1 variants (implicated in drug transport) showed no significant impact on this compound clearance (CL) or volume of distribution (Vdss) in human trials. This suggests hepatic uptake mechanisms are not polymorphism-dependent . Methodological Insight : Conduct genome-wide association studies (GWAS) in trial cohorts to identify biomarkers of toxicity or efficacy.
Q. Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing this compound dose-response relationships?
Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values across cell lines. For in vivo studies, apply mixed-effects models to account for inter-animal variability in xenograft tumor volumes . Methodological Insight : Leverage tools like GraphPad Prism for dose-response analysis and R/Bioconductor for longitudinal PK/PD data.
Q. How should researchers address the lack of dose dependency in cullin-NEDD8 inhibition in clinical samples?
Despite reduced cullin-NEDD8 complexes in PBMCs post-TAS4464, no dose dependency was observed. Use single-cell RNA sequencing to identify resistant subpopulations or validate PD markers in tumor biopsies instead of PBMCs .
Q. Clinical Trial Challenges
Q. Why was the maximum tolerated dose (MTD) of this compound undetermined in phase 1 trials?
Dose escalation halted at 56 mg/m² due to grade ≥3 liver enzyme elevations (ALT/AST) in 33% of patients. Preclinical models failed to predict hepatotoxicity, underscoring species-specific differences in NAE inhibitor metabolism . Methodological Insight : Incorporate human liver organoids or microphysiological systems (MPS) in preclinical toxicity screening.
Properties
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTRUHFXPVXWRD-QTQZEZTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.